molecular formula C14H18F3NO B1456456 O-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methyl]hydroxylamine CAS No. 800379-62-8

O-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methyl]hydroxylamine

Cat. No. B1456456
CAS RN: 800379-62-8
M. Wt: 273.29 g/mol
InChI Key: RPYLWTHLCAULNA-UHFFFAOYSA-N
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Description

“O-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methyl]hydroxylamine” is a chemical compound with a molecular formula of C14H18F3NO and a molecular weight of 273.29 . It is used as a reagent in the preparation of Siponimod, its salts, and solid forms of the compound .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C14H18F3NO . It has no defined stereocenters or E/Z centers, and it exhibits no optical activity .

Scientific Research Applications

Stereospecific Derivatization and Quantification

A study by Shin and Donike (1996) explored the stereospecific derivatization of amphetamines, phenol alkylamines, and hydroxyamines for enantiomer separation, using a chiral derivatizing agent for amino groups. This method is crucial for the quantitative analysis in biological matrices, showcasing a potential application in analytical chemistry and pharmacology Shin & Donike, 1996.

Liquid Crystalline Properties

Bezborodov et al. (2003) reported the synthesis and mesomorphic properties of new liquid crystalline compounds derived from hydroxylamine hydrochloride reactions. This research highlights the use of similar compounds in developing materials with unique properties for applications in displays and sensors Bezborodov et al., 2003.

Photo-oxidation Studies

Alvarez et al. (2009) applied a derivative of hydroxylamine in a study on the photo-oxidation of furan compounds, revealing insights into atmospheric chemistry and environmental implications of oxidation processes Alvarez et al., 2009.

Herbicidal Applications

Research by Mel'nikova and Baskakov (1971) on herbicidal hydroxylamine derivatives indicates the potential agricultural applications of compounds with hydroxylamine functionalities, suggesting a direction for developing new herbicides Mel'nikova & Baskakov, 1971.

Antimicrobial Compounds

Shastri and Post (2019) synthesized novel hydroxyimino-dihydropyrimidine carboxylic acids, demonstrating the antimicrobial potential of compounds incorporating hydroxylamine groups. This underscores the role of such compounds in medical research and drug development Shastri & Post, 2019.

properties

IUPAC Name

O-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3NO/c15-14(16,17)13-8-10(9-19-18)6-7-12(13)11-4-2-1-3-5-11/h6-8,11H,1-5,9,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPYLWTHLCAULNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=C(C=C(C=C2)CON)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70736581
Record name O-{[4-Cyclohexyl-3-(trifluoromethyl)phenyl]methyl}hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70736581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

800379-62-8
Record name O-{[4-Cyclohexyl-3-(trifluoromethyl)phenyl]methyl}hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70736581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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